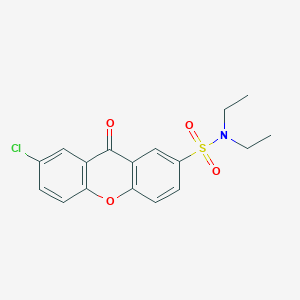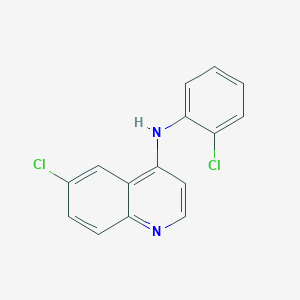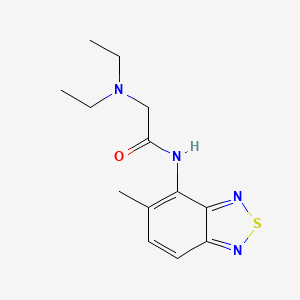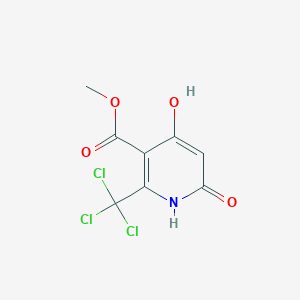![molecular formula C25H20BrFN2O5S B11061322 4-(2-{3-[(4-bromophenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11061322.png)
4-(2-{3-[(4-bromophenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromobenzoyl group, a fluorophenyl group, and a benzenesulfonamide group, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
The synthesis of 4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the bromobenzoyl and fluorophenyl groups. The final step involves the sulfonation of the compound to introduce the benzenesulfonamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting the ketone group to an alcohol.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE include other pyrrole derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications
Propriétés
Formule moléculaire |
C25H20BrFN2O5S |
|---|---|
Poids moléculaire |
559.4 g/mol |
Nom IUPAC |
4-[2-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H20BrFN2O5S/c26-18-8-6-16(7-9-18)23(30)21-22(17-2-1-3-19(27)14-17)29(25(32)24(21)31)13-12-15-4-10-20(11-5-15)35(28,33)34/h1-11,14,22,30H,12-13H2,(H2,28,33,34)/b23-21+ |
Clé InChI |
AKJRLUHLPOSNJY-XTQSDGFTSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [2-(methoxymethyl)-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B11061243.png)

![3-(Chloromethyl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11061274.png)
![N-ethyl-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11061281.png)
![1-phenyl-5-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B11061287.png)

![N,N'-[(2,5-dimethylthiene-3,4-diyl)dimethanediyl]bis(2-methylpropan-1-amine)](/img/structure/B11061290.png)

![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,4-diethoxybenzamide](/img/structure/B11061301.png)
![Methyl 4-(3-{4-[(4-ethoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11061304.png)
![5-(1-adamantyl)-N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B11061309.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11061312.png)

![4-(3,4-dihydroxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11061325.png)
